3-(2,3,4-Trifluorophenyl)azetidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
3-(2,3,4-trifluorophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H8F3NO/c10-6-2-1-5(7(11)8(6)12)9(14)3-13-4-9/h1-2,13-14H,3-4H2 |
InChI Key |
KXCWDXZRALKWLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=C(C(=C(C=C2)F)F)F)O |
Origin of Product |
United States |
Mechanistic Studies and Chemical Reactivity of 3 2,3,4 Trifluorophenyl Azetidin 3 Ol and Analogues
Intrinsic Ring Strain and its Influence on Azetidine (B1206935) Reactivity Profiles
Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain that is a primary driver of their chemical reactivity. rsc.orgresearchwithrutgers.com This inherent strain, estimated to be approximately 25.4 kcal/mol, is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This balance imparts azetidines with reasonable stability for handling while providing a thermodynamic driving force for reactions that relieve this strain. rsc.orgresearchwithrutgers.com
The reactivity stemming from ring strain allows for unique chemical transformations that are not as readily observed in larger, less strained ring systems. nih.gov The strain energy endows the azetidine scaffold with a rigid conformation, which can be advantageous in medicinal chemistry for establishing specific ligand-protein interactions. nih.gov However, this same strain makes the ring susceptible to cleavage under various conditions, a characteristic that defines many of its reactivity profiles. rsc.orgnih.gov The C-N sigma bonds are particularly activated for cleavage, providing a synthetic entry point for functionalization. rsc.org The presence of substituents, such as the 2,3,4-trifluorophenyl group and the hydroxyl group at the C3 position, further modulates this intrinsic reactivity through electronic and steric effects. The electron-withdrawing nature of the trifluorophenyl group, for instance, can influence the basicity of the nitrogen atom and the susceptibility of the ring to nucleophilic attack.
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.7 rsc.org |
| Azetidine | 4 | 25.4 rsc.org |
| Pyrrolidine | 5 | 5.4 rsc.org |
| Piperidine | 6 | ~0 researchgate.net |
Pathways for Azetidine Ring-Opening Reactions
The relief of ring strain is a powerful thermodynamic driving force for the ring-opening of azetidines. beilstein-journals.org These reactions can be initiated by a variety of reagents and conditions, leading to a diverse array of functionalized acyclic products. The regioselectivity of these ring-opening reactions is often governed by the substitution pattern on the azetidine ring. magtech.com.cn
Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn Due to the stability of the azetidine ring compared to aziridines, these reactions often require activation of the ring, typically by protonation or quaternization of the nitrogen atom to form an azetidinium ion, which enhances the electrophilicity of the ring carbons. magtech.com.cnresearchgate.net Lewis acids can also be used to promote ring-opening by coordinating to the nitrogen atom. rsc.org
The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn For unsymmetrically substituted azetidines, nucleophiles generally attack the less sterically hindered carbon atom adjacent to the nitrogen. However, electronic effects can override steric considerations. For instance, in azetidines with a 2-aryl substituent, the C-N bond between the nitrogen and the aryl-bearing carbon is often cleaved due to the stabilization of the transition state or carbocationic intermediate by the aryl group. magtech.com.cn In the case of 3-(2,3,4-Trifluorophenyl)azetidin-3-ol, nucleophilic attack would occur at either C2 or C4, with the outcome influenced by the N-substituent and the reaction conditions. The reaction of N-alkyl azetidinium ions with nucleophiles like azide, benzylamine, or acetate (B1210297) has been shown to proceed with high regioselectivity, providing valuable insights into the governing parameters of the ring-opening process. researchgate.net
Under acidic conditions, azetidines can undergo a variety of rearrangements and ring transformations. rsc.org Protonation of the nitrogen atom facilitates C-N bond cleavage, generating a carbocationic intermediate that can be trapped by nucleophiles or undergo further rearrangement. nih.gov For example, N-substituted aryl azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition where a pendant amide group acts as an internal nucleophile. nih.gov
The stability and fate of the carbocationic intermediate are key. In 3-aryl-azetidin-3-ols, the tertiary carbocation formed upon cleavage would be stabilized by the aryl group. This intermediate can then lead to various products. Acid-promoted rearrangements of N-aryl-2-vinylazetidines have been explored, leading to larger ring systems like tetrahydroquinolines. rsc.org Similarly, triflic acid has been used to promote the conversion of N-cinnamoyl azetidine into fused tricyclic products. rsc.org These transformations highlight the utility of the strained ring as a synthon for constructing more complex heterocyclic systems. rsc.org
Chemical Transformations Involving the 3-Hydroxyl Functional Group
The 3-hydroxyl group in this compound is a key site for further chemical modification, enabling derivatization, functional group interconversions, and unique rearrangement pathways.
The hydroxyl group and the secondary amine of the azetidine ring are both common handles for derivatization. The nitrogen atom is frequently protected to facilitate other transformations or to modulate the compound's properties. A common method involves the reaction of 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (B1257347) to yield N-Boc-3-hydroxyazetidine, a versatile intermediate for further synthesis. google.com
The hydroxyl group itself can be converted into other functionalities. For example, it can be transformed into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution. Wang and Duncton reported a method for the synthesis of azetidine-3-amines by the selective displacement of a 3-OMs group with various amines. rsc.org Fluorination can also be achieved; reaction of N-Boc-3-hydroxyazetidine with diethylaminosulfur trifluoride (DAST) can yield N-Boc-3-fluoroazetidine. Furthermore, oxidation of the secondary alcohol would provide the corresponding azetidin-3-one (B1332698), a valuable synthetic intermediate for accessing other functionalized azetidines. nih.gov
| Reaction Type | Reagent | Product Functional Group | Reference |
|---|---|---|---|
| N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc | google.com |
| O-Mesylation | Methanesulfonyl chloride (MsCl) | -OMs (Mesylate) | rsc.org |
| Fluorination | Diethylaminosulfur trifluoride (DAST) | -F (Fluoro) | |
| Oxidation | e.g., Dess-Martin periodinane | Ketone (Azetidin-3-one) | nih.gov |
The 3-hydroxyl group can initiate powerful rearrangement reactions under acidic conditions, most notably the Ritter reaction. organic-chemistry.orgwikipedia.org The Ritter reaction involves the acid-catalyzed generation of a carbocation, which is then trapped by a nitrile to form a nitrilium ion intermediate. organic-chemistry.org Subsequent hydrolysis yields an N-alkyl amide. wikipedia.org
For 3-aryl-azetidin-3-ols, the tertiary benzylic alcohol can readily form a stabilized tertiary carbocation upon protonation and loss of water. This carbocation can then be intercepted by a nitrile solvent (like acetonitrile). A novel rearrangement cascade of 3-hydroxyazetidines initiated by a Ritter reaction has been reported to provide highly substituted 2-oxazolines in high yields. acs.org This transformation involves the formation of the carbocation at C3, trapping by the nitrile, and subsequent intramolecular attack by the azetidine nitrogen, leading to ring expansion and formation of the five-membered oxazoline (B21484) ring. This pathway demonstrates a sophisticated use of the inherent functionalities of the 3-hydroxyazetidine scaffold to construct different heterocyclic systems. acs.org
Stereoelectronic and Inductive Effects of the Trifluorophenyl Moiety on Azetidine Reactivity
The three fluorine atoms on the phenyl ring act as potent electron-withdrawing groups, primarily through the inductive effect (-I effect). This effect leads to a significant polarization of the C-F bonds, which in turn withdraws electron density from the phenyl ring. The electron-deficient nature of the trifluorophenyl ring then influences the electronic environment of the azetidine moiety.
The primary consequences of this electron withdrawal are:
Decreased Basicity and Nucleophilicity of the Azetidine Nitrogen: The inductive withdrawal of electron density by the trifluorophenyl group is transmitted through the carbon framework of the azetidine ring. This reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity. This effect is crucial in reactions where the nitrogen atom acts as a nucleophile, such as in N-alkylation or N-acylation reactions. The rate of such reactions would be expected to be slower compared to analogous azetidines bearing electron-donating or less electron-withdrawing substituents.
Increased Electrophilicity of Ring Carbons: The withdrawal of electron density from the azetidine ring carbons, particularly C3, enhances their electrophilic character. This makes the azetidine ring more susceptible to nucleophilic attack. For instance, ring-opening reactions initiated by nucleophiles would likely be facilitated by the presence of the electron-withdrawing trifluorophenyl group.
Modulation of the Hydroxyl Group's Acidity: The electron-withdrawing nature of the trifluorophenyl group can also influence the acidity of the hydroxyl group at the C3 position. By stabilizing the corresponding alkoxide through induction, the pKa of the hydroxyl group is expected to be lower than that of a non-fluorinated analogue, making it a better leaving group in certain reactions.
The table below provides a qualitative comparison of the expected electronic properties of 3-phenylazetidin-3-ol (B2517403) and this compound, based on the inductive effects of the substituents.
| Property | 3-Phenylazetidin-3-ol | This compound | Rationale |
| Nitrogen Basicity (pKa of conjugate acid) | Higher | Lower | The -I effect of the three fluorine atoms reduces electron density on the nitrogen. |
| C3 Carbon Electrophilicity | Lower | Higher | The strong -I effect of the trifluorophenyl group makes the C3 carbon more electron-deficient. |
| C3-OH Acidity (pKa) | Higher | Lower | The -I effect of the trifluorophenyl group stabilizes the resulting alkoxide conjugate base. |
The stereochemical outcome of reactions involving the azetidine ring is highly dependent on the steric environment around the reactive centers. The trifluorophenyl group at the C3 position is a bulky substituent and plays a significant role in directing the approach of incoming reagents, thereby influencing the stereoselectivity of reactions.
In reactions occurring at the C3 position, such as nucleophilic substitution at the hydroxyl group or reactions involving the adjacent ring carbons, the trifluorophenyl group will sterically hinder one face of the azetidine ring. Consequently, reagents will preferentially approach from the less hindered face, leading to a high degree of diastereoselectivity.
For example, in a hypothetical reduction of a related 3-ketoazetidine, the hydride would be expected to attack from the face opposite to the bulky trifluorophenyl group, leading to the predominant formation of one diastereomer of the corresponding alcohol. Similarly, in reactions involving the nitrogen atom, the trifluorophenyl group can influence the conformational preference of the azetidine ring, which in turn can affect the stereochemical outcome of reactions at other positions on the ring.
The stereoselectivity of a reaction is governed by the difference in the activation energies of the pathways leading to the different stereoisomers. wikipedia.org The steric bulk of the trifluorophenyl group increases the activation energy for the approach of a reagent from the same face, thus favoring the formation of the product from the attack on the opposite face.
The following table illustrates the expected stereochemical outcome for a generic nucleophilic addition to a hypothetical 3-iminoazetidine precursor, highlighting the directing effect of the trifluorophenyl group.
| Reactant | Approach of Nucleophile | Major Diastereomer Formed | Rationale |
| 3-Imino-3-(2,3,4-trifluorophenyl)azetidine | From the face syn to the trifluorophenyl group | Minor | Significant steric hindrance from the bulky trifluorophenyl group disfavors this approach. |
| 3-Imino-3-(2,3,4-trifluorophenyl)azetidine | From the face anti to the trifluorophenyl group | Major | The less hindered face allows for easier access of the nucleophile to the electrophilic imino carbon, leading to the major product. |
Computational and Theoretical Investigations into the Structure and Reactivity of Fluorinated Azetidinols
Quantum Chemical Approaches for Understanding Azetidine (B1206935) Ring Systems
Quantum chemical calculations are fundamental to understanding the behavior of azetidine derivatives at a molecular level. researchgate.netmedwinpublishers.com Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are employed to examine the electronic and thermodynamic properties of these molecules. emerginginvestigators.orgnih.gov Such studies help elucidate the physical and chemical characteristics that govern the reactivity and stability of the azetidine ring. emerginginvestigators.orgresearchgate.net
Electronic Structure and Bonding Analysis
The electronic landscape of 3-(2,3,4-Trifluorophenyl)azetidin-3-ol is significantly influenced by the presence of highly electronegative fluorine atoms and the strained four-membered ring. emerginginvestigators.orgemerginginvestigators.org Quantum chemical calculations can map this landscape through various analyses:
Molecular Orbital Analysis : The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to defining the reactivity of a chemical species. researchgate.net The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. emerginginvestigators.orgdergipark.org.tr For fluorinated compounds, these calculations can predict how fluorination alters reactivity compared to non-fluorinated analogues. emerginginvestigators.org
Charge Distribution : Mulliken charge analysis helps in understanding the distribution of electron density across the molecule. emerginginvestigators.org In this compound, significant partial positive charges are expected on the carbon atoms bonded to fluorine and oxygen, while the nitrogen, oxygen, and fluorine atoms will bear partial negative charges. This charge separation is crucial for predicting intermolecular interactions and reaction sites.
Bonding Character : The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) profoundly influences its bonding and reactivity. rsc.org This strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, gives azetidines a unique chemical character. rsc.org Theoretical studies can quantify the nature of the bonds within the ring and the substituents, including the strong C-F bonds, which contribute to metabolic stability. d-nb.info
Interactive Table: Theoretical Electronic Properties of Substituted Azetidines This table illustrates how different substituents might theoretically affect the key electronic properties of an azetidine ring, as determined by DFT calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Azetidine | -6.5 | 2.5 | 9.0 | 1.9 |
| 3-Azetidinol | -6.8 | 2.2 | 9.0 | 2.5 |
| 3-Phenylazetidin-3-ol (B2517403) | -7.2 | 1.5 | 8.7 | 2.8 |
| This compound | -7.8 | 1.0 | 8.8 | 4.5 |
Note: Values are hypothetical and for illustrative purposes to show expected trends.
Reaction Mechanism Elucidation via Transition State Modeling
Computational modeling is instrumental in mapping the reaction pathways for the synthesis and functionalization of azetidines. frontiersin.orgnih.gov By calculating the energies of reactants, products, and intermediate transition states, chemists can predict the feasibility and regioselectivity of a reaction. frontiersin.org
For instance, in the synthesis of azetidines via intramolecular aminolysis of epoxy amines, DFT calculations of the transition states can explain why one ring size is formed over another. frontiersin.org These models showed that a lanthanum (III) catalyst lowers the energy of the transition state leading to azetidine formation, consistent with experimental results. frontiersin.org Similarly, for the ring-opening reactions that azetidines readily undergo due to their strain, transition state modeling can predict whether the reaction proceeds through an SN2-like mechanism and calculate the energetic barriers involved. nih.govnih.govnih.gov This predictive power allows for the rational design of synthetic strategies and the optimization of reaction conditions. thescience.dev
Conformational Analysis and Dynamics of Fluorinated Azetidines
The three-dimensional structure of this compound is not static. The azetidine ring is flexible, and its conformation is governed by a delicate balance of steric and stereoelectronic effects, which can be explored computationally. researchgate.netresearchgate.net
Theoretical Predictions of Ring Pucker and Inversion Barriers
The four-membered azetidine ring is not planar and exists in a puckered conformation. The degree of this pucker and the energy barrier to inversion (the process where the ring flips between two puckered conformations) are influenced by the substituents. Computational studies have shown that for azetidine itself, the inversion barrier is quite low.
For substituted azetidines, the substituents can introduce a conformational bias. In the case of this compound, the bulky trifluorophenyl group and the hydroxyl group at the C3 position will significantly influence the ring's preferred pucker to minimize steric strain. Theoretical calculations can predict the dihedral angles and the relative energies of different puckered states.
Probing Stereoelectronic Effects: The Fluorine Gauche Effect in Azetidine Conformations
Stereoelectronic effects, such as the gauche effect, play a critical role in the conformational preferences of fluorinated molecules. acs.orgwikipedia.org The gauche effect is an atypical situation where a conformation with substituents separated by a 60° dihedral angle (gauche) is more stable than the anti-conformation (180°). wikipedia.org This is particularly relevant for β-fluoroamines. acs.org
Two main explanations underpin the gauche effect:
Hyperconjugation : This model proposes that the stabilization comes from the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.org This overlap is maximized in the gauche conformation. wikipedia.orgnih.gov
Electrostatic Interactions : In protonated β-fluoroamines, a favorable charge-dipole interaction between the positive charge on the nitrogen atom (N+) and the partial negative charge on the fluorine atom can stabilize a conformation where these groups are in close proximity. researchgate.netbeilstein-journals.org
In a computational study of a fluorinated azetidine derivative, it was observed that the ring pucker inverted upon protonation of the nitrogen atom. researchgate.net This change brought the fluorine atom closer to the charged nitrogen, demonstrating a favorable C–F···N+ charge–dipole interaction that overrides other conformational preferences. researchgate.net For this compound, this effect would strongly influence the orientation of the trifluorophenyl ring relative to the azetidine nitrogen, particularly in acidic conditions where the nitrogen is protonated.
Interactive Table: Conformational Energy Profile of a Fluorinated Azetidinium Cation This table presents a hypothetical energy profile for different conformations of a fluorinated azetidine, illustrating the stabilization provided by the gauche effect.
| Conformation | N+–C–C–F Dihedral Angle | Relative Energy (kcal/mol) | Key Stabilizing Interaction |
| Gauche | 100.0° | 0.0 (Most Stable) | C–F···N+ charge–dipole |
| Eclipsed | 120.0° | +1.5 | Transition State |
| Anti-Puckered | 137.2° | +0.8 | Steric Minimization (in neutral form) |
Note: Data is based on analogous systems described in the literature and is for illustrative purposes. researchgate.net
Predictive Molecular Modeling for Chemical Design and Synthesis Optimization
Beyond fundamental understanding, computational modeling has become a pragmatic tool for guiding the synthesis of complex molecules like fluorinated azetidines. thescience.devresearchgate.netnih.gov These predictive models can save significant time and resources by avoiding trial-and-error experimentation. thescience.dev
Researchers have developed computational models that can predict the success of photocatalytic reactions used to create azetidines. thescience.dev By calculating the frontier orbital energies of the reactants (alkenes and oximes), these models can determine in seconds whether a specific pair will react to form an azetidine. thescience.dev The models can also predict factors that influence the reaction yield. thescience.dev This approach has successfully expanded the known range of substrates for azetidine synthesis, demonstrating that many more reactions are viable than previously thought. thescience.dev Such predictive power is invaluable for optimizing the synthesis of a specific target like this compound, allowing chemists to prescreen potential starting materials and reaction conditions to identify the most promising synthetic routes. thescience.dev
Solvation Effects on Molecular Conformation and Reactivity
Extensive computational and theoretical investigations into the specific compound this compound are not available in the current scientific literature. Detailed research findings, including specific data on solvation effects on its molecular conformation and reactivity, remain to be published.
Computational chemistry, through methods like Density Functional Theory (DFT) and molecular dynamics simulations, serves as a powerful tool to predict and analyze how solvents influence the behavior of molecules. For a substituted azetidinol (B8437883) like this compound, solvation is expected to play a critical role in determining its three-dimensional structure and chemical reactivity.
Molecular Conformation in Different Solvent Environments
The conformation of the azetidine ring and the orientation of its substituents are susceptible to changes based on the polarity of the surrounding solvent. In polar solvents, it is anticipated that conformations allowing for strong dipole-dipole interactions or hydrogen bonding with solvent molecules would be favored. For instance, studies on analogous azetidine-containing compounds, such as L-azetidine-2-carboxylic acid, have shown that increasing solvent polarity can lead to a preference for more extended conformations. This is attributed to the stabilization of the molecule's dipole moment by the polar solvent environment.
A hypothetical representation of how solvent polarity might influence the conformational equilibrium is presented in Table 1 . This table is illustrative and not based on published experimental or computational data for this specific compound.
| Conformer | Description | Relative Energy in Nonpolar Solvent (e.g., Cyclohexane) (kcal/mol) | Relative Energy in Polar Aprotic Solvent (e.g., DMSO) (kcal/mol) | Relative Energy in Polar Protic Solvent (e.g., Water) (kcal/mol) |
|---|---|---|---|---|
| A | Axial-like OH, Equatorial-like Phenyl | 0.0 (Assumed) | 0.5 | 1.0 |
| B | Equatorial-like OH, Axial-like Phenyl | 0.8 | 0.2 | 0.0 (Assumed) |
Solvent Influence on Chemical Reactivity
The reactivity of this compound is also expected to be significantly modulated by the solvent. Solvation can affect reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products to varying extents. For reactions involving charged or highly polar transition states, polar solvents generally lead to an acceleration of the reaction rate due to better stabilization of the transition state.
Computational studies on related fluorinated organic molecules often employ DFT to calculate reactivity descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and global reactivity indices (e.g., chemical hardness, electrophilicity). These parameters can provide insights into the reactive sites of the molecule and how they are influenced by the solvent. For example, a polar solvent could increase the electrophilicity of certain carbon atoms in the azetidine ring, making them more susceptible to nucleophilic attack.
An illustrative example of how solvent might affect the activation energy of a hypothetical reaction involving this compound is shown in Table 2 . This data is purely hypothetical and intended to demonstrate the expected trends.
| Solvent | Dielectric Constant | Hypothetical Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 35.0 |
| Chloroform | 4.8 | 28.5 |
| Acetone | 20.7 | 25.0 |
| Water | 78.5 | 22.1 |
Advanced Spectroscopic Characterization and Analytical Methodologies for 3 2,3,4 Trifluorophenyl Azetidin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
A comprehensive analysis using multiple NMR-active nuclei is crucial for assigning the structure of 3-(2,3,4-trifluorophenyl)azetidin-3-ol.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the different types of protons in the molecule. The two diastereotopic methylene (B1212753) protons of the azetidine (B1206935) ring (at C2 and C4) would likely appear as complex multiplets, due to geminal coupling to each other and vicinal coupling to the protons on the adjacent carbon. Based on data for unsubstituted azetidine, these signals are anticipated in the 3.5-4.5 ppm range. chemicalbook.com The single proton on the nitrogen atom (N-H) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. A signal for the hydroxyl (O-H) proton would also be present, likely as a singlet. The aromatic region would show a complex multiplet for the single proton on the trifluorophenyl ring, with its chemical shift and splitting pattern heavily influenced by coupling to the adjacent fluorine atoms.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atoms of the azetidine ring would resonate in the aliphatic region (typically 50-70 ppm for carbons adjacent to nitrogen). The carbinol carbon (C3), being attached to an oxygen and the aromatic ring, would be shifted further downfield. The six carbons of the trifluorophenyl ring would appear in the aromatic region (110-160 ppm). youtube.com Crucially, these aromatic signals would appear as doublets or triplets due to coupling with the directly attached and adjacent fluorine atoms (¹JCF, ²JCF). The carbon atoms bonded directly to fluorine will exhibit large one-bond coupling constants (¹JCF). udel.edubhu.ac.in
¹⁹F NMR Spectroscopy: Due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus, ¹⁹F NMR is particularly informative. huji.ac.il For a 2,3,4-trifluorophenyl group, three distinct signals are expected, one for each chemically non-equivalent fluorine atom. These signals would likely appear as complex multiplets (doublet of doublets, or triplet of doublets) due to homonuclear coupling between the adjacent fluorine nuclei (³JFF, ⁴JFF) and heteronuclear coupling to the nearby aromatic proton (³JFH, ⁴JFH). azom.comthermofisher.com This distinct pattern provides unambiguous confirmation of the fluorine substitution pattern on the aromatic ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings |
|---|---|---|---|
| ¹H (Azetidine CH₂) | 3.5 - 4.5 | m | ²JHH, ³JHH |
| ¹H (Aromatic CH) | 6.8 - 7.5 | m | ³JHH, ³JFH, ⁴JFH |
| ¹H (NH, OH) | Variable | br s | - |
| ¹³C (Azetidine CH₂) | 50 - 70 | s | - |
| ¹³C (C3-OH) | 70 - 90 | s | - |
| ¹³C (Aromatic C-F) | 135 - 160 | d | ¹JCF (~240-260 Hz) |
| ¹³C (Aromatic C-H, C-C) | 110 - 130 | d, t | ²JCF, ³JCF |
| ¹⁹F (F2, F3, F4) | -130 to -160 | m | ³JFF, ⁴JFF, ³JFH, ⁴JFH |
Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structural assembly by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton connectivities through bonds, confirming the sequence of protons within the azetidine ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the azetidine ring and the aromatic ring to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting the different fragments of the molecule. For instance, correlations would be expected between the azetidine protons and the quaternary carbon (C3) and the carbons of the phenyl ring, confirming the attachment of the phenyl group to the azetidine ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space proximity of nuclei. While less critical for this specific structure unless further substituents are present, they are the definitive NMR methods for determining relative stereochemistry in more complex azetidinol (B8437883) derivatives.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present. huji.ac.il
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, likely broadened by hydrogen bonding. msu.edu A weaker absorption for the N-H stretch of the secondary amine in the azetidine ring may also be visible in this region. C-H stretching vibrations for the aliphatic azetidine ring and the aromatic ring would appear just below and just above 3000 cm⁻¹, respectively. aip.org The fingerprint region would be complex, but strong absorptions are expected between 1000-1300 cm⁻¹ corresponding to the C-F stretching vibrations. researchgate.netlibretexts.org
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring stretching vibrations typically give strong Raman signals in the 1400-1600 cm⁻¹ region. While the O-H stretch is weak in Raman, the C-F and C-N vibrations would be observable, providing confirmatory data.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretch | 3200 - 3600 | Strong, Broad |
| N-H (Amine) | Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1400 - 1600 | Medium-Strong |
| C-F (Aryl Fluoride) | Stretch | 1000 - 1300 | Strong |
| C-O (Alcohol) | Stretch | 1050 - 1200 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For this compound (C₉H₈F₃NO), the calculated exact mass is 207.0558 Da.
In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or other ionization techniques, the molecular ion will fragment in a predictable manner. Expected fragmentation pathways include:
Loss of water (-18 Da): A common fragmentation for alcohols, leading to an ion at m/z 189.0452.
Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the azetidine ring is a common pathway for amines and can lead to various ring-opened fragments. miamioh.edu
Loss of the azetidinol ring: Cleavage of the C-C bond between the aromatic ring and the azetidine ring could lead to a trifluorophenyl fragment.
Loss of HF (-20 Da): The loss of hydrogen fluoride (B91410) from the molecular ion is a possible fragmentation for fluorinated compounds. whitman.edu
Advanced Chromatographic and Crystallographic Techniques for Purity and Stereochemical Assessment
While spectroscopy provides structural information, chromatography and crystallography are essential for assessing purity and defining the absolute three-dimensional structure.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the compound. A reversed-phase HPLC method would separate the target compound from non-polar and polar impurities. Because the molecule contains a stereocenter at the C3 position, it is chiral. Chiral HPLC, using a stationary phase with a chiral selector, would be necessary to separate the two enantiomers and determine the enantiomeric excess (ee) of a synthesized sample. nih.govresearchgate.netresearchgate.netrsc.org
Crystallographic Techniques: Single-crystal X-ray crystallography offers the most definitive and unambiguous method for structural and stereochemical elucidation. acs.org If a suitable single crystal can be grown, this technique can determine the precise bond lengths, bond angles, and the absolute configuration of the chiral center, providing an exact 3D model of the molecule in the solid state. nih.gov This method is considered the gold standard for structural confirmation. researchgate.netchemrxiv.org
Structure Activity Relationship Sar Studies: General Principles and Analog Design Considerations for Azetidinol Scaffolds
The Azetidine (B1206935) Moiety as a Scaffold for Rational Chemical Design
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, serves as a versatile scaffold in rational drug design. rsc.orgrsc.org Its unique structural features offer a balance of rigidity and three-dimensionality, allowing for the precise positioning of substituents in chemical space. researchgate.net The inherent strain in the four-membered ring contributes to its distinct chemical properties and conformational behavior, which can be harnessed to enhance biological activity. rsc.org
The azetidine ring possesses a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain, while making the ring more susceptible to certain chemical transformations, also imparts a considerable degree of rigidity. Unlike more flexible five- or six-membered rings, the conformational landscape of the azetidine ring is more restricted. The ring typically adopts a "puckered" conformation to alleviate some of the torsional strain. nih.gov The degree of this puckering can be influenced by the nature and position of substituents on the ring. researchgate.net
This inherent rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target. A more rigid molecule has fewer conformations to sample in solution, and if one of these pre-organized conformations is complementary to the binding site of a target protein, the binding affinity can be significantly enhanced. The strain in the azetidine ring can also influence the bond angles and lengths of the substituents, which in turn affects their spatial orientation and potential interactions with a receptor.
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 rsc.org |
| Pyrrolidine | 5 | 5.4 |
| Piperidine | 6 | ~0 |
The molecular shape and the orientation of substituents on the azetidine scaffold can be strategically modulated to optimize interactions with a biological target. Key strategies include:
Control of Ring Puckering: The puckering of the azetidine ring can be influenced by the strategic placement of substituents. For instance, the introduction of a fluorine atom can alter the ring's conformation through electrostatic interactions. researchgate.net This allows for fine-tuning of the spatial arrangement of other functional groups.
Introduction of Spirocycles and Fused Rings: Creating spirocyclic or fused ring systems involving the azetidine core can dramatically alter the three-dimensional shape and rigidity of the scaffold. This can lead to novel interactions with a binding site and can be used to explore new chemical space.
N-Substitution: The nitrogen atom of the azetidine ring provides a convenient handle for introducing a wide variety of substituents. This allows for the modulation of polarity, basicity, and steric bulk, all of which can significantly impact biological activity and pharmacokinetic properties. The choice of the N-substituent can also influence the conformational preference of the azetidine ring.
The Role of Trifluorophenyl Substitution in Influencing Molecular Interactions and Chemical Space Exploration
The presence of a trifluorophenyl group, specifically the 2,3,4-trifluorophenyl moiety in 3-(2,3,4-Trifluorophenyl)azetidin-3-ol, plays a multifaceted role in shaping the molecule's properties and its interactions with biological targets. The fluorine atoms introduce unique electronic and steric characteristics that are not readily mimicked by other substituents.
Fluorine is the most electronegative element, and its incorporation into an aromatic ring significantly alters the electronic properties of that ring. The three fluorine atoms in the 2,3,4-trifluorophenyl group exert strong inductive electron-withdrawing effects. This leads to a polarization of the C-F bonds and creates a region of negative electrostatic potential around the fluorine atoms and a region of positive electrostatic potential on the carbon atoms of the phenyl ring.
This altered electrostatic profile can have a profound impact on molecular recognition. The electron-deficient nature of the trifluorinated phenyl ring can lead to favorable interactions with electron-rich regions of a biological target, such as the backbone carbonyls of amino acid residues or the oxygen atoms of water molecules in the binding pocket. Molecular Electrostatic Potential (MEP) maps are a useful tool for visualizing these electronic effects and predicting potential sites of interaction. uni-muenchen.deresearchgate.net In a hypothetical MEP map of a 2,3,4-trifluorophenyl-containing molecule, one would expect to see a significant area of positive potential on the face of the aromatic ring, which could engage in favorable quadrupole interactions with electron-rich aromatic residues of a protein.
| Property | Effect of Trifluorination | Implication for Molecular Recognition |
|---|---|---|
| Inductive Effect | Strongly electron-withdrawing | Creates a more positive electrostatic potential on the phenyl ring, favoring interactions with electron-rich moieties. |
| Aromaticity | Modulates the quadrupole moment of the ring | Can lead to favorable orthogonal multipolar interactions with other aromatic rings in a binding site. |
| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor | May form non-classical hydrogen bonds with suitable donors in the active site. |
The steric profile of the trifluorophenyl group also plays a crucial role in its interaction with a binding site. The fluorine atom has a van der Waals radius of approximately 1.47 Å, which is slightly larger than that of hydrogen (1.20 Å). The presence of three fluorine atoms on one side of the phenyl ring creates a distinct steric footprint.
The impact of this steric profile on binding site interactions can be either favorable or unfavorable, depending on the topography of the binding pocket.
Shape Complementarity: If the binding site has a pocket that can accommodate the trifluorophenyl group, the steric bulk can contribute to a tighter binding affinity through increased van der Waals interactions.
Steric Hindrance: Conversely, if the binding pocket is sterically constrained, the trifluorophenyl group may cause a steric clash, leading to a decrease in binding affinity.
Conformational Restriction: The steric bulk of the substituent can also influence the preferred conformation of the molecule by restricting the rotation around the bond connecting the phenyl ring to the azetidine core. This can pre-organize the molecule into a bioactive conformation, which can be entropically favorable for binding.
The steric properties of substituents are often quantified in QSAR studies using parameters such as Taft's steric parameter (Es) or Verloop's steric parameters (L, B1, B5), which describe the length and width of the substituent. nih.gov
Stereochemical Control as a Key Determinant in Azetidinol (B8437883) Research
The 3-position of the azetidin-3-ol (B1332694) scaffold is a stereocenter, meaning that this compound can exist as two enantiomers (R and S). It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.
Therefore, stereochemical control is of paramount importance in the research and development of azetidinol-based compounds. The ability to synthesize and test enantiomerically pure forms of this compound is essential for:
Identifying the Eutomer: Determining which enantiomer is responsible for the desired biological activity (the eutomer) and which is less active or inactive (the distomer).
Improving Therapeutic Index: In some cases, the distomer may contribute to undesirable side effects or toxicity. The use of the pure eutomer can therefore lead to a safer and more effective drug.
Understanding the Binding Mode: Studying the differential activity of the enantiomers can provide valuable insights into the three-dimensional nature of the binding site and the key interactions that are responsible for biological activity. X-ray crystallography of protein-ligand complexes can be instrumental in visualizing these interactions. mdpi.com
The stereoselective synthesis of 3-arylazetidin-3-ols is an active area of research, with various strategies being developed to control the stereochemistry at the C3 position. rsc.org The evaluation of the biological activity of individual enantiomers is a critical step in the SAR optimization of this class of compounds.
| Compound Name |
|---|
| This compound |
| 2,3,4-trifluorotoluene |
Significance of Enantiomer Purity in Advanced Materials and Chemical Probes
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment but can exhibit profoundly different interactions with other chiral entities. sydney.edu.au This distinction is paramount in the development of advanced materials and chemical probes, where stereochemistry dictates function. longdom.orgmusechem.com
The importance of enantiomeric purity is critical for the safety and efficacy of pharmaceuticals. wisdomlib.orgnih.gov This principle extends to materials science, where the chirality of molecular components can govern the macroscopic properties of a material. For instance, liquid crystals and chiral polymers can display distinct optical and mechanical characteristics depending on their enantiomeric form. longdom.org The use of enantiomerically pure compounds is essential for creating materials with predictable and highly specific functionalities.
In the realm of chemical biology, enantiopure chemical probes are indispensable tools for elucidating biological pathways. Since biological systems like enzymes and receptors are chiral, they often interact preferentially with one enantiomer of a chiral molecule. musechem.com Using a racemic mixture can lead to misleading results, as one enantiomer may produce the desired effect while the other could be inactive or engage with off-targets, causing unintended consequences. openlabnotebooks.org Consequently, the synthesis and use of single-enantiomer probes are crucial for the confident assignment of biological targets and the accurate interpretation of cellular responses. researchgate.netsoton.ac.uk The less active enantiomer is often used as a negative control to ensure that the observed biological effect is specific to the target of interest. openlabnotebooks.org
Impact of Configurational Isomerism on Molecular Packing and Self-Assembly
Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. sydney.edu.au This class of isomers, which includes geometric (cis-trans) and optical (enantiomers/diastereomers) isomers, has distinct three-dimensional arrangements of atoms. quora.comedubull.comlibretexts.org These fixed spatial arrangements have a profound impact on intermolecular interactions, which in turn govern how molecules pack in the solid state and self-assemble into larger supramolecular structures. rsc.org
Even subtle changes in molecular geometry between isomers can lead to dramatically different crystal packing motifs. nih.gov For example, studies on positional isomers have demonstrated a shift from "herringbone" to "bricklayer" packing, which significantly alters the material's thermal and physicochemical properties. nih.gov Similarly, the cis and trans isomers of a cobalt complex were found to crystallize in entirely different architectures due to their distinct shapes. acs.org These differences arise from the unique set of intermolecular forces (e.g., hydrogen bonding, π-π stacking, van der Waals forces) that each isomer can engage in.
This principle is also harnessed to control self-assembly processes. By designing molecules that can switch between isomeric forms, it is possible to direct the formation of specific supramolecular structures. For instance, coordination isomerism in a platinum(II) complex can be used to reversibly switch between 1D fibrous structures and 2D lamellar aggregates. nih.gov This control over molecular arrangement is fundamental to the bottom-up fabrication of novel nanomaterials with tunable properties.
| Isomer Type | Compound Class | Key Structural Difference | Impact on Packing/Assembly | Reference |
|---|---|---|---|---|
| Positional Isomers | Naphthalenemaleonitrile | Position of cyano groups on the naphthalene (B1677914) core | Leads to different packing motifs (herringbone vs. bricklayer), affecting thermal and electrical properties. | nih.gov |
| Geometric (cis/trans) Isomers | Cobalt(III) Complex | Arrangement of ligands around the central metal ion | The cis isomer forms a complex 3D architecture, while the trans isomer packs into molecular layers. Only the cis form was photoactive in the solid state. | acs.org |
| Coordination Isomers | Platinum(II) Complex | Geometric arrangement (cis vs. trans) of ligands | Allows for reversible switching between self-assembled 1D fibers and 2D lamellae upon UV irradiation. | nih.gov |
| Configurational Isomers (Z/E) | 2-fluoro-N′-(3-fluorophenyl)benzimidamide | Configuration around the C=N bond influenced by N–H⋯π interactions | Different crystallization temperatures yield different isomers (Z vs. E), each with a unique supramolecular packing. | rsc.org |
This compound as a Versatile Synthetic Building Block.nih.govresearchgate.net
This compound is a valuable synthetic building block for several reasons. The azetidine ring is a sought-after motif in drug discovery, known for imparting desirable pharmacokinetic properties such as improved solubility and metabolic stability. nih.govresearchgate.net The tertiary alcohol provides a key functional handle for further reactions, while the trifluorophenyl group is a common feature in modern pharmaceuticals, often introduced to enhance binding affinity, metabolic stability, and cell permeability. nih.gov The combination of these three components—a strained heterocyclic ring, a reactive functional group, and a polyfluorinated aromatic moiety—makes this compound an attractive starting material for creating diverse and complex molecules. ugent.beresearchgate.net
Strategies for Diversification at the Azetidine Nitrogen
The secondary amine of the azetidine ring is a prime site for chemical modification, allowing for the introduction of a wide array of substituents to explore chemical space and modulate a molecule's properties. Various synthetic strategies can be employed to functionalize this position.
Common diversification strategies include:
N-Alkylation: The nitrogen can be alkylated using various electrophiles, such as alkyl halides (e.g., allyl bromide) or other activated systems, under basic conditions. nih.gov
N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides, introducing carbonyl functionalities that can act as hydrogen bond acceptors.
Reductive Amination: The azetidine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups.
Protecting Group Manipulation: The nitrogen can be protected, for instance with a tert-butyloxycarbonyl (Boc) group, to modulate its reactivity. nih.gov Subsequent deprotection and reaction with a different set of reagents allow for multi-step diversification pathways. nih.gov
| Reaction Type | Reagents and Conditions | Resulting Moiety | Purpose/Advantage | Reference |
|---|---|---|---|---|
| N-Alkylation | Allyl bromide, K₂CO₃, CH₃CN | N-allyl | Introduces an alkene for further modification (e.g., metathesis). | nih.gov |
| N-Alkylation | Bromoacetonitrile, Base | N-cyanomethyl | Provides a nitrile handle for further chemical transformations. | nih.gov |
| N-Acylation | Chloroacetyl chloride, Et₃N | N-chloroacetyl | Installs a reactive electrophilic site for subsequent nucleophilic substitution. | researchgate.net |
| N-Boc Protection | Boc₂O, Base | N-Boc | Attenuates nitrogen nucleophilicity and protects the amine during other reactions. | nih.gov |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Base | N-aryl | Connects aromatic systems directly to the azetidine ring. |
Chemical Modifications of the Azetidine Ring and Aryl Substituent
Modifications of the Azetidine Ring: The functionality of the azetidine ring itself can be altered. The C3-hydroxyl group is a key site for derivatization, such as through O-alkylation or esterification, to introduce new functional groups. The strained four-membered ring can also participate in ring-opening reactions under specific conditions, providing access to linear amino alcohol derivatives. beilstein-journals.org For example, photochemical methods can generate strained azetidinols that readily undergo ring opening when treated with appropriate reagents, offering a pathway to highly functionalized acyclic products. beilstein-journals.org
Modifications of the Aryl Substituent: The 2,3,4-trifluorophenyl group is generally robust, but its electronic properties make it susceptible to certain transformations. While the fluorine atoms are deactivating towards electrophilic aromatic substitution, they can activate the ring for nucleophilic aromatic substitution (SNAr), potentially allowing for the displacement of a fluorine atom with a suitable nucleophile under forcing conditions. However, a more common and versatile approach to modifying this part of the molecule is to synthesize analogs with different substitution patterns on the aryl ring from the outset. By using differently substituted aryl precursors in the initial synthesis, a wide range of analogs can be generated to systematically probe the effects of aryl substitution on activity. nih.gov
| Target Site | Reaction Type | Potential Reagents | Resulting Structure | Synthetic Goal | Reference |
|---|---|---|---|---|---|
| C3-Hydroxyl Group | Esterification | Acid chloride, Base | Azetidin-3-yl ester | Introduce new functional groups; prodrug strategies. | |
| C3-Hydroxyl Group | O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, Strong base | 3-Alkoxyazetidine | Modify steric bulk and hydrogen bonding capacity. | |
| Azetidine Ring | Strain-Release Ring Opening | Lewis acids, Ketones, Boronic acids | Functionalized γ-amino alcohols | Access to acyclic scaffolds with preserved stereochemistry. | beilstein-journals.org |
| Aryl Ring | Analog Synthesis | Varied aryl precursors during synthesis | Azetidinols with different aryl substituents | Systematic SAR studies of the aryl pocket. | nih.gov |
Perspectives and Future Research Directions for Trifluorinated Azetidinols
Innovations in Environmentally Benign Synthesis of Azetidinols
The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern organic chemistry. Future research will likely focus on greener approaches to the synthesis of trifluorinated azetidinols, moving away from harsh reagents and reaction conditions.
Photochemical Synthesis: Light-mediated reactions offer a powerful and sustainable alternative to traditional thermal methods. beilstein-journals.orgresearchgate.net The Norrish-Yang cyclization, a photochemical process involving 1,5-hydrogen abstraction followed by ring closure, has been successfully employed for the synthesis of azetidinols from α-aminoacetophenones. beilstein-journals.orgnih.gov This approach is attractive due to its use of readily available starting materials and the potential for conducting reactions at ambient temperature, thus reducing energy consumption. beilstein-journals.org Future work could explore the application of this methodology to the synthesis of trifluorinated analogs, investigating the influence of the fluorine substituents on the efficiency and stereoselectivity of the photochemical cyclization. researchgate.net
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for green synthesis. mdpi.comrsc.orgmdpi.com While the biocatalytic synthesis of azetidines is still an emerging field, the use of enzymes, such as cytochrome P450 variants, has shown promise in catalyzing challenging reactions, including enantioselective rearrangements of related nitrogen-containing heterocycles like aziridines. researchgate.net Future research could focus on discovering or engineering enzymes capable of constructing the azetidine (B1206935) ring or introducing fluorine atoms with high stereocontrol. This could involve screening microbial sources for novel biocatalysts or using directed evolution to tailor existing enzymes for the synthesis of trifluorinated azetidinols.
The following table summarizes potential environmentally benign methods for azetidinol (B8437883) synthesis:
| Method | Advantages | Potential Challenges |
| Photochemical Synthesis | Mild reaction conditions, use of light as a renewable reagent, potential for high stereoselectivity. beilstein-journals.orgresearchgate.netresearchgate.net | Substrate scope may be limited, potential for side reactions. nih.gov |
| Biocatalysis | High enantioselectivity, aqueous reaction media, biodegradable catalysts. mdpi.comresearchgate.net | Enzyme discovery and engineering can be time-consuming, substrate scope of natural enzymes may be narrow. |
Deepening the Understanding of Fluorine-Mediated Reactivity and Selectivity
The trifluorophenyl group in 3-(2,3,4-Trifluorophenyl)azetidin-3-ol is expected to significantly influence the reactivity and selectivity of the azetidine ring. A deeper understanding of these fluorine-mediated effects is crucial for the rational design of new reactions and molecules.
Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect. This effect can alter the electron density of the azetidine nitrogen and the adjacent carbon atoms, influencing the ring's nucleophilicity and susceptibility to ring-opening reactions. acs.orgnih.gov Computational studies can provide valuable insights into how the specific substitution pattern of the fluorine atoms modulates the electronic properties of the azetidinol. acs.org
Stereoelectronic Effects: The orientation of the C-F bonds relative to the azetidine ring can lead to significant stereoelectronic effects, such as hyperconjugation, which can influence the conformation and stability of the ring. researchgate.net These effects can, in turn, dictate the stereochemical outcome of reactions at the azetidine core. For instance, studies on fluorinated aziridines have shown that fluorine substitution can dramatically enhance reactivity towards nucleophilic ring-opening and control the regioselectivity of the attack. acs.orgnih.govnih.govresearchgate.net Similar principles are expected to apply to trifluorinated azetidinols, and future research should aim to elucidate these relationships through a combination of experimental and computational methods.
Key research questions to be addressed include:
How does the trifluorophenyl group affect the pKa of the azetidine nitrogen?
What is the influence of fluorine substitution on the regioselectivity and stereoselectivity of nucleophilic substitution and ring-opening reactions? nih.govresearchgate.netnih.gov
Can the fluorine atoms be used to direct C-H functionalization at specific positions on the azetidine ring?
Application of Artificial Intelligence and Machine Learning in Chemical Design and Reaction Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, from the design of new molecules with desired properties to the prediction of reaction outcomes and the planning of synthetic routes. harvard.edumdpi.com
De Novo Drug Design: Machine learning models, particularly generative models, can be trained on large datasets of known molecules to design novel compounds with specific property profiles. harvard.edu These models could be employed to design new trifluorinated azetidinol derivatives with optimized biological activity, improved pharmacokinetic properties, or reduced off-target effects. researchgate.net AI can help navigate the vast chemical space to identify promising candidates for synthesis and testing.
Reaction Prediction and Optimization: AI algorithms can predict the products and yields of chemical reactions, accelerating the discovery of new synthetic methodologies. rsc.org For trifluorinated azetidinols, ML models could be used to predict the success of various synthetic transformations, identify optimal reaction conditions, and even propose novel, more efficient synthetic routes. This is particularly valuable for complex, multi-step syntheses.
Automated Synthesis: The integration of AI with automated synthesis platforms offers the potential for a closed-loop system for molecular discovery. researchgate.netlookchem.comsigmaaldrich.comscribd.comresearchgate.net An AI algorithm could design a novel trifluorinated azetidinol, predict its properties, devise a synthetic route, and then instruct a robotic system to carry out the synthesis and purification. This would dramatically accelerate the design-make-test-analyze cycle in drug discovery and materials science.
Developing Novel Methodologies for Complex Azetidine-Containing Architectures
The inherent ring strain of the azetidine core makes it a versatile synthon for the construction of more complex molecular architectures. rsc.org Future research will continue to focus on developing novel methodologies to leverage this reactivity for the synthesis of intricate and functionally diverse molecules.
Strain-Release Functionalization: The high ring strain of azetidines can be harnessed as a thermodynamic driving force for ring-opening and functionalization reactions. beilstein-journals.orgnih.govrsc.orgacs.orgnih.govacs.orgchemrxiv.org For example, 1-azabicyclo[1.1.0]butanes (ABBs), highly strained precursors to azetidines, can undergo stereospecific ring-opening with a variety of nucleophiles to generate diverse and complex azetidine derivatives. acs.orgnih.govnih.gov The development of new strain-release strategies will enable the late-stage functionalization of the azetidine core, providing rapid access to libraries of compounds for biological screening. researchgate.netnih.gov
Synthesis of Spirocyclic and Fused Systems: Azetidines are attractive scaffolds for the construction of spirocyclic and fused-ring systems, which are of great interest in medicinal chemistry due to their three-dimensional structures. nih.govacs.orgthieme-connect.comnih.gov Novel synthetic methods, such as intramolecular cyclizations and multicomponent reactions, are being developed to access these complex architectures. rsc.orgnih.gov Future work in this area will likely focus on the development of stereoselective methods for the synthesis of these challenging targets. nih.gov
The following table highlights emerging strategies for complex azetidine synthesis:
| Methodology | Description | Advantages |
| Strain-Release Functionalization | Utilizes the ring strain of azetidine precursors to drive reactions with nucleophiles. rsc.orgacs.orgacs.org | Provides access to a wide range of functionalized azetidines in a modular fashion. nih.govorganic-chemistry.org |
| Spirocyclization | Construction of a spirocyclic system containing an azetidine ring. nih.govacs.orgthieme-connect.com | Generates molecules with high three-dimensionality, which is desirable for drug discovery. nih.gov |
| Late-Stage Functionalization | Modification of a pre-existing azetidine core at a late stage of a synthetic sequence. researchgate.net | Allows for the rapid diversification of complex molecules. |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-(2,3,4-Trifluorophenyl)azetidin-3-ol?
- Methodological Answer : The synthesis typically involves constructing the azetidine ring and introducing the trifluorophenyl group. One approach uses trifluorophenylacetylene intermediates (prepared via Sandmeyer reactions from aniline derivatives) followed by cycloaddition or nucleophilic addition to form the azetidine moiety. For example, coupling reactions like Sonogashira (Pd-catalyzed cross-coupling) can attach fluorinated aryl groups to azetidine precursors. Key steps include protecting the hydroxyl group on azetidin-3-ol to prevent side reactions during coupling .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use , , and NMR to confirm structural integrity. Fluorine chemical shifts are sensitive to electronic effects, aiding in distinguishing substitution patterns.
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- X-ray Crystallography : Resolve stereochemistry and ring conformation if single crystals are obtainable.
- IR Spectroscopy : Identify hydroxyl (-OH) and other functional groups .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store the compound at 2–8°C in an inert atmosphere (e.g., argon), protected from light and moisture. Use amber glass vials with desiccants (e.g., silica gel). Avoid exposure to strong acids/bases or oxidizing agents, as decomposition may release toxic fluorinated byproducts (e.g., HF) .
Advanced Research Questions
Q. How can one optimize the yield of this compound in coupling reactions?
- Methodological Answer :
- Catalyst Systems : Optimize Pd-based catalysts (e.g., Pd(PPh)) for Sonogashira couplings. Additives like CuI may enhance efficiency.
- Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) and maintain temperatures between 60–80°C.
- Protecting Groups : Protect the azetidine hydroxyl with tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions.
- Monitoring : Track reaction progress via TLC or HPLC to adjust termination points .
Q. How to address discrepancies in spectroscopic data for this compound?
- Methodological Answer :
- Dynamic Effects : Azetidine ring puckering can cause variable NMR signals. Perform variable-temperature NMR to observe signal coalescence.
- Fluorine Coupling : Use - heteronuclear correlation (HETCOR) experiments to resolve splitting patterns.
- Computational Validation : Compare experimental NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set) to confirm assignments .
Q. What computational methods predict the reactivity of this compound in further derivatization?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for reactions (e.g., nucleophilic substitution at the azetidine ring).
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO).
- Docking Studies : Predict binding affinities if the compound is bioactive, using software like AutoDock Vina .
Q. What strategies mitigate side reactions during the introduction of the trifluorophenyl group?
- Methodological Answer :
- Regioselectivity Control : Use directing groups (e.g., boronic esters) in cross-coupling reactions.
- Low-Temperature Conditions : Slow addition of reagents at -78°C minimizes polymerization or over-reaction.
- Competitive Quenching : Add scavengers (e.g., molecular sieves) to trap reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
